

role of muconic acid in microbial metabolism

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An In-depth Technical Guide on the Role of **Muconic Acid** in Microbial Metabolism

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Muconic acid, a dicarboxylic acid with conjugated double bonds, serves as a pivotal intermediate in the microbial catabolism of aromatic compounds. Its significance extends beyond a mere metabolic intermediary; it is a valuable platform chemical for producing polymers like nylon-6,6, polyurethanes, and polyethylene terephthalate (PET). This guide provides a comprehensive technical overview of the biosynthesis and degradation of **muconic acid** in microorganisms. It details the core metabolic pathways, presents quantitative data from key metabolic engineering studies, outlines detailed experimental protocols for analysis and enzyme characterization, and provides visual diagrams of the underlying biochemical processes to facilitate a deeper understanding for research and development applications.

Biosynthesis of Muconic Acid

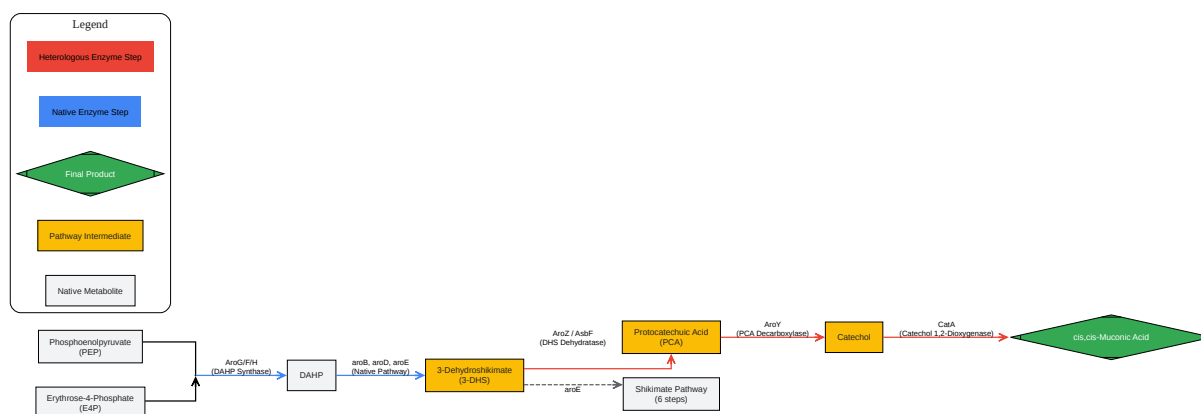
Microorganisms primarily synthesize *cis,cis*-**muconic acid** (ccMA) through two main routes: the degradation of aromatic compounds and the *de novo* synthesis from central carbon metabolites like glucose. The *de novo* pathway, which has been extensively engineered for industrial production, hijacks intermediates from the common aromatic amino acid pathway (shikimate pathway).

The most successfully engineered pathway begins with phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), precursors of the shikimate pathway. These are converted to 3-

dehydroshikimate (3-DHS), a key branch point. From 3-DHS, a heterologous three-step enzymatic cascade yields ccMA.

- 3-Dehydroshikimate dehydratase (AroZ/AsbF): This enzyme catalyzes the dehydration of 3-DHS to form protocatechuic acid (PCA).
- Protocatechuate decarboxylase (AroY): PCA is then decarboxylated to produce catechol. This step is often a significant bottleneck in engineered strains.[\[1\]](#)[\[2\]](#)
- Catechol 1,2-dioxygenase (CatA): In the final step, this iron-dependent enzyme catalyzes the ortho-cleavage of the catechol aromatic ring using molecular oxygen to form cis,cis-**muconic acid**.[\[3\]](#)

Alternative biosynthetic routes starting from the shikimate pathway intermediate chorismate have also been explored, proceeding through intermediates like 4-hydroxybenzoic acid, salicylic acid, or anthranilate.[\[4\]](#)



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De novo biosynthesis pathway of cis,cis-**muconic acid** from central carbon metabolites.

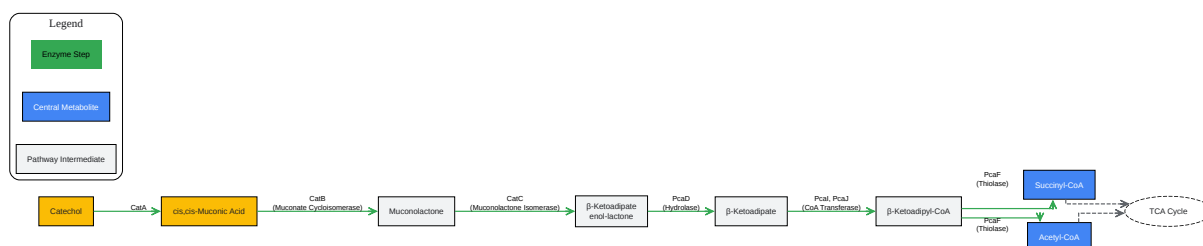
Catabolism of Muconic Acid: The β -Ketoadipate Pathway

In many soil bacteria and fungi, **muconic acid** is an intermediate in the breakdown of aromatic compounds.[5] It is catabolized via the β -ketoadipate pathway (also known as the 3-oxoadipate

pathway), a convergent pathway that funnels various aromatic precursors, including protocatechuate and catechol, into central metabolism.[5][6] To enable the accumulation of **muconic acid** in production strains, key genes of this degradation pathway, such as catB, are typically deleted.[7]

The catechol branch of the β -ketoadipate pathway proceeds as follows:

- Muconate cycloisomerase (CatB): Converts cis,cis-**muconic acid** to muconolactone.
- Muconolactone isomerase (CatC): Isomerizes muconolactone to β -ketoadipate enol-lactone.
- β -ketoadipate enol-lactone hydrolase (PcaD): Hydrolyzes the enol-lactone to β -ketoadipate.
- β -ketoadipate:succinyl-CoA transferase (PcaI, PcaJ): Transfers a CoA moiety from succinyl-CoA to β -ketoadipate, forming β -ketoadipyl-CoA and succinate.
- β -ketoadipyl-CoA thiolase (PcaF): Cleaves β -ketoadipyl-CoA into acetyl-CoA and succinyl-CoA, which can then enter the TCA cycle.



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The catechol branch of the β -ketoadipate pathway for **muconic acid** catabolism.

Quantitative Data on Muconic Acid Production

Metabolic engineering efforts have significantly improved **muconic acid** production in various microbial hosts. The tables below summarize key performance metrics from notable studies.

Table 1: **Muconic Acid** Production in Engineered Escherichia coli

Strain	Key Genetic Modifications	Carbon Source	Titer (g/L)	Yield (g/g or mol/mol)	Productivity (g/L/h)	Reference
WN1/pW N2.248	Overexpression of aroZ, aroY, catA	Glucose	36.8	0.21 g/g	0.77	[3]
Engineered E. coli	Fermentation optimization	Glucose	59.2	-	-	[3]
Engineered E. coli	RNA-seq guided promoter selection	Glucose	64.5	-	0.92	[3]
E. coli-E. coli coculture	Pathway modularization	Glycerol	2.0	0.1 g/g	~0.04	[8]

| Engineered E. coli | Fusion protein (AroC-MenF) | Glucose | 4.45 | ~0.22 g/g | ~0.06 |[9] |

Table 2: **Muconic Acid** Production in Engineered Saccharomyces cerevisiae

Strain	Key Genetic Modifications	Carbon Source	Titer (g/L)	Yield (g/g or mol/mol)	Productivity (g/L/h)	Reference
Engineered Strain	Overexpression of heterologous pathway, feedback resistance	Glucose	0.141	-	-	[10] [11]
Engineered Strain	Biosensor-aided reverse engineering, rational engineering	Glucose	20.8	0.066 g/g	0.139	[12] [13]
ST10209	Rewired shikimate pathway, enhanced PEP supply	Glucose	22.5	0.077 g/g	0.19	[14]
ST10209 (Pilot)	Same as above, 10L fermenter	Glucose	20.8	0.1 g/g	0.21	[14]

| Engineered Strain | in situ product recovery | Glucose/Xylose | 9.3 | - | 0.100 | |

Table 3: **Muconic Acid** Production in Engineered *Pseudomonas putida*

Strain	Key Genetic Modifications	Carbon Source	Titer (g/L)	Yield (mol/mol)	Productivity (g/L/h)	Reference
Engineered KT2440	Co-expression of PCA decarboxylase-associated proteins	Glucose	4.9	0.12 mol/mol	0.09	[1]
Engineered KT2440	Co-expression of PCA decarboxylase-associated proteins	p-Coumarate	>15	0.76 mol/mol	0.29	[1]
QP328	ALE and rational engineering	Glucose/Xylose	33.7	0.46 mol/mol	0.18	[15]
B6-2ΔcatBΔsalC	Deletion of catB and salC	Biphenyl	-	95.3%	-	[16]

| B6-2ΔcatBΔsalC | Deletion of catB and salC | Naphthalene | - | 100% | - | [\[16\]](#) |

Table 4: **Muconic Acid** Production in Engineered *Corynebacterium glutamicum*

Strain	Key Genetic Modifications	Carbon Source	Titer (g/L)	Yield (g/g or mol/mol)	Productivity (g/L/h)	Reference
MA-2	Deletion of catB, overexpression of catA	Catechol	85	-	2.4	[7] [17] [18]
MA-2	Same as above	Softwood Lignin Hydrolysate	1.8	-	-	[7] [17] [18]
Engineered Strain	Systems metabolic engineering, ALE	Glucose	88.2	0.30 mol/mol	~1.1	[19] [20]

| Engineered Strain | Same as above | Corn Straw Hydrolysate | 19.9 | 0.33 mol/mol | - | [\[19\]](#)[\[20\]](#)

Experimental Protocols

Accurate quantification of **muconic acid** and characterization of key pathway enzymes are critical for successful metabolic engineering and process development.

Quantification of Muconic Acid in Fermentation Broth

This protocol describes the analysis of cis,cis- and cis,trans-**muconic acid** isomers using Ultra High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD).

- Principle: Reversed-phase chromatography separates **muconic acid** isomers and related aromatic compounds, which are then quantified by their absorbance at specific wavelengths.
- Instrumentation:

- UHPLC system (e.g., Agilent 1290 series) with a DAD.[21]
- Analytical Column: C18 column (e.g., Kinetex C18(2), 100 Å, 5 µm, 150 × 4.6 mm).[21][22]
- Reagents:
 - Mobile Phase: Water:Methanol:Formic Acid (e.g., 80:20:0.16, v/v/v). Filter through a 0.2 µm filter and degas.[22]
 - Diluent: 0.05% (v/v) Sodium Hydroxide solution.[23]
 - cis,cis-**Muconic Acid** (ccMA) standard.
- Standard Preparation:
 - ccMA Stock (1.0 mg/mL): Accurately weigh ~40 mg of ccMA standard into a vial. Add the appropriate volume of 0.05% NaOH to reach a final concentration of 1.0 mg/mL. Shake vigorously for up to 1 hour to ensure complete dissolution.[23]
 - ctMA Stock (1.0 mg/mL): Accurately weigh 40.0 mg of ccMA standard into a 40 mL amber vial. Add 39.934 mL of HPLC-grade water. Place the vial in a water bath preheated to 60°C for 2 hours to facilitate isomerization to cis,trans-**muconic acid** (ctMA).[22]
 - Calibration Standards: Prepare a series of calibration standards for both ccMA and ctMA by diluting the stock solutions with the diluent to cover the expected sample concentration range.
- Sample Preparation:
 - Centrifuge the fermentation broth to pellet cells.
 - Collect the supernatant.
 - Dilute the supernatant with diluent to bring the analyte concentration within the calibration range (a dilution factor of at least five is recommended for complex media like M9).[22]
 - Filter the diluted sample through a 0.2 µm nylon syringe filter before injection.

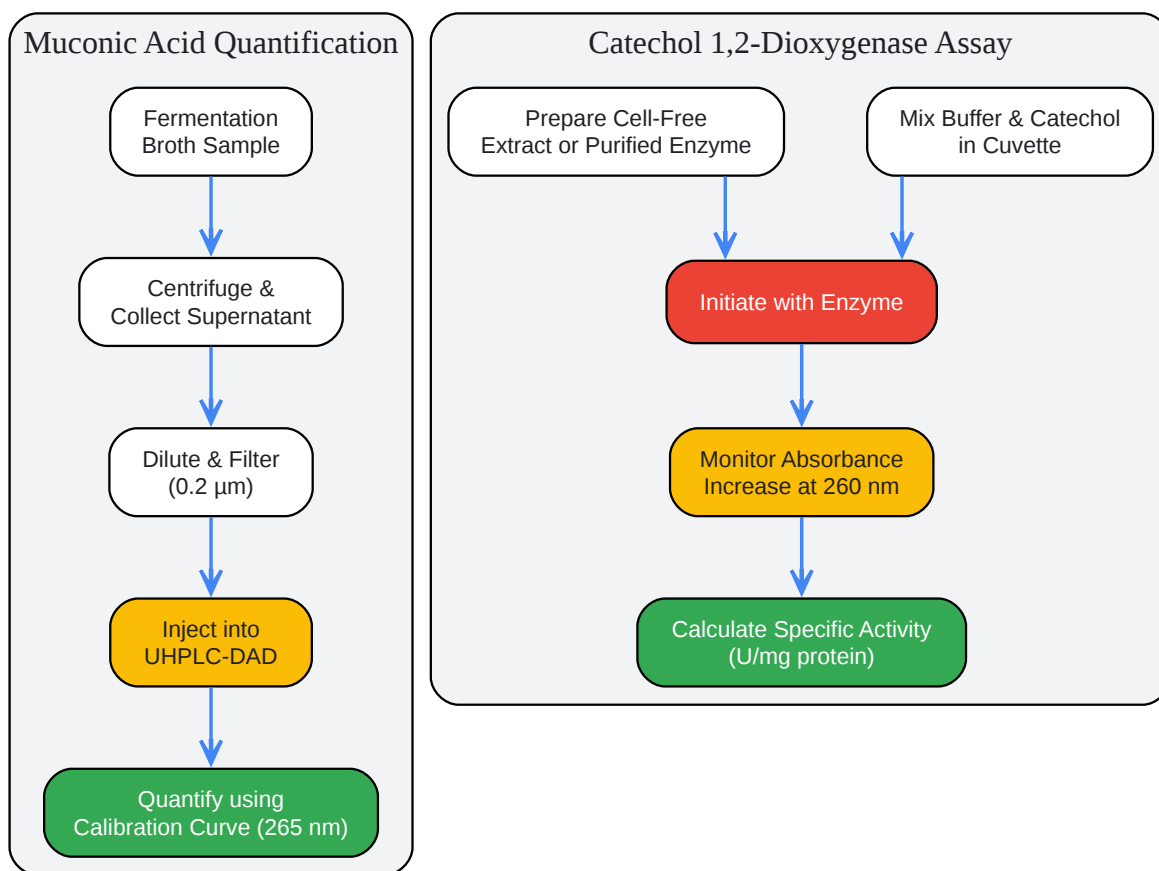
- Chromatographic Conditions:
 - Detection Wavelength: 265 nm for **muconic acid** isomers.[\[21\]](#)
 - Flow Rate: e.g., 0.6 mL/min.
 - Injection Volume: e.g., 5 µL.
 - Gradient: A mobile phase gradient may be required to separate all compounds of interest.
- Quantification:
 - Generate separate linear regression calibration curves for ccMA and ctMA.
 - Determine the concentration of each isomer in the samples based on their respective calibration curves, correcting for the dilution factor.[\[22\]](#)

Enzyme Activity Assays

- Principle: The activity is determined by spectrophotometrically monitoring the formation of the product, cis,cis-**muconic acid**, which has a strong absorbance at 260 nm.[\[24\]](#)[\[25\]](#)[\[26\]](#)
- Reagents:
 - Assay Buffer: 50 mM Tris-HCl (pH 7.5-8.0) or 50 mM Sørensen buffer (pH 7.2-8.0).[\[24\]](#)[\[25\]](#)
 - Substrate: Catechol solution (e.g., 0.8 mM to 10 mM) prepared in buffer.
 - Enzyme: Cell-free extract or purified enzyme solution.
- Procedure:
 - Prepare a reaction mixture in a UV-transparent cuvette or 96-well plate containing the assay buffer and catechol substrate.
 - Pre-incubate the mixture at the desired temperature (e.g., 30-37°C).[\[26\]](#)[\[27\]](#)
 - Initiate the reaction by adding a known amount of the enzyme solution.

- Immediately monitor the increase in absorbance at 260 nm over time.
- Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.
- Calculation:
 - One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 μmol of cis,cis-**muconic acid** per minute.
 - Use the Beer-Lambert law ($A = \epsilon bc$), with the molar extinction coefficient (ϵ) of cis,cis-**muconic acid** at 260 nm being $16,800 \text{ M}^{-1}\text{cm}^{-1}$.[\[25\]](#)
- Principle: This direct assay measures the formation of the product, protocatechuic acid (PCA), by monitoring the increase in absorbance at 290 nm. A more sensitive coupled assay is also possible.
- Direct Spectrophotometric Assay:
 - Principle: Measures the formation of the product 3-dehydroshikimate (DHS), which absorbs light at 234 nm.[\[28\]](#)[\[29\]](#)
 - Reagents:
 - Assay Buffer: 50 mM Tris-HCl, pH 8.0.[\[28\]](#)
 - Substrate: 3-dehydroquinic acid (DHQ) solution.
 - Enzyme: Purified 3-dehydroquinic acid dehydratase.
 - Procedure:
 - In a UV-transparent cuvette, mix the assay buffer and DHQ substrate.
 - Equilibrate to the assay temperature.
 - Initiate the reaction by adding the enzyme.
 - Monitor the increase in absorbance at 234 nm.

- Calculation: Use the molar extinction coefficient of DHS to calculate the rate of product formation.
- Coupled-Enzyme Spectrophotometric Assay:
 - Principle: The formation of DHS by DHQD is coupled to its reduction to shikimate by an excess of shikimate dehydrogenase (SHD). This second reaction consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[\[28\]](#)
[\[30\]](#)
 - Reagents:
 - Assay Buffer: 50 mM HEPES, pH 7.5.[\[30\]](#)
 - Substrate: 3-dehydroquinate (DHQ).
 - Cofactor: NADPH.
 - Coupling Enzyme: Shikimate Dehydrogenase (ensure it is not rate-limiting).
 - Enzyme: Purified 3-dehydroquinase dehydratase.
 - Procedure:
 - In a UV-transparent cuvette, prepare a mixture of buffer, NADPH, SHD, and DHQ.
 - Equilibrate to the assay temperature.
 - Initiate the reaction by adding the DHQD enzyme.
 - Monitor the decrease in absorbance at 340 nm.
 - Calculation: Use the Beer-Lambert law with the molar extinction coefficient for NADPH at 340 nm ($6,220 \text{ M}^{-1}\text{cm}^{-1}$) to calculate the rate of NADPH consumption, which is equivalent to the rate of DHQD activity.[\[30\]](#)



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General experimental workflows for **muconic acid** analysis and enzyme activity measurement.

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